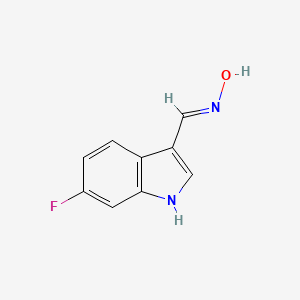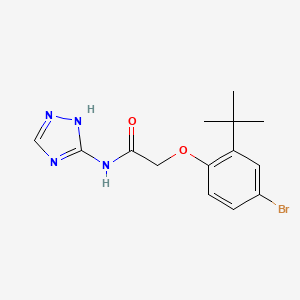
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their wide range of biological activities and are often synthesized for pharmaceutical applications. The presence of a bromo and tert-butyl group on the phenyl ring and a triazole ring attached to the acetamide nitrogen suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in the literature. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically using computational methods . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through a multi-step process involving alkylation and nitration, with the optimization of reaction conditions to improve yield . These methods could potentially be adapted for the synthesis of "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the molecular structure and vibrational frequencies of a benzoxazole derivative were confirmed using FT-IR and NMR, supported by computational studies . The presence of substituents like bromo and tert-butyl groups can influence the electronic properties of the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule .
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, including but not limited to, nitration, alkylation, and hyper-conjugative interactions. The introduction of a nitro group can be achieved under controlled conditions, as demonstrated in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . The reactivity of the bromo group also allows for further functionalization of the molecule. The interaction between different functional groups, such as nitro and acetamido groups, can lead to shifts in chemical properties, as observed in the chemical shift of protons in NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in materials science . The presence of bromo, tert-butyl, and nitro groups can enhance the biological activity of these compounds, as seen in the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of certain derivatives . The molecular electrostatic potential (MEP) can be used to predict the reactivity of specific sites within the molecule .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has demonstrated the potential of derivatives similar to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide in the synthesis of compounds with antimicrobial properties. For instance, the synthesis of Schiff bases and Thiazolidinone derivatives has shown promising antibacterial and antifungal activities. These compounds were synthesized through esterification and subsequent reactions leading to the formation of various derivatives with potential antimicrobial profiles (Fuloria et al., 2014).
Pharmacological Assessment
Another study focused on the pharmacological assessment of novel acetamide derivatives, including compounds with structural similarities to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide. These derivatives were synthesized with the aim of exploring their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The study revealed that certain compounds in the series exhibited activities comparable to standard drugs, highlighting the importance of bromo, tert-butyl, and nitro groups at the 4 position of the phenoxy nucleus in enhancing biological activity (Rani et al., 2016).
Antioxidant Activity
The antioxidant properties of bromophenols derived from marine algae have also been investigated, showcasing the potential of bromophenol compounds in preventing oxidative deterioration of food. These studies have identified several bromophenol derivatives with potent free radical scavenging activity, stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This research underlines the potential of marine-derived compounds in the development of natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).
Propriétés
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)10-6-9(15)4-5-11(10)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJAKGILZZNRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

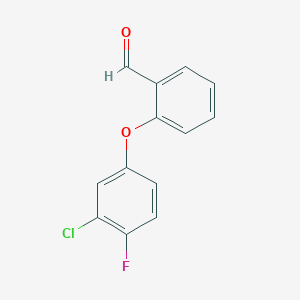
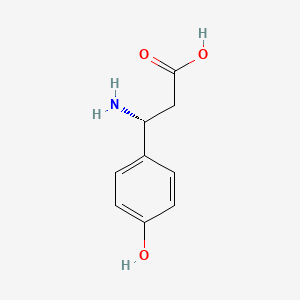
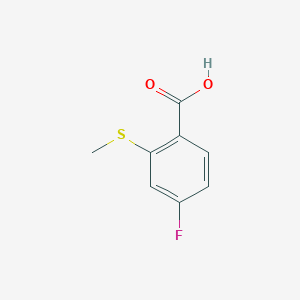
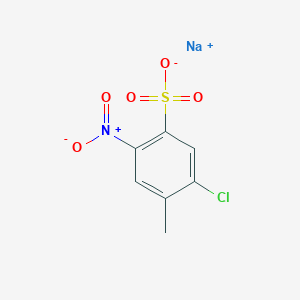
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)

![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
